![molecular formula C16H11ClFN3 B6347027 4-(3-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine CAS No. 1354927-17-5](/img/structure/B6347027.png)
4-(3-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine
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Overview
Description
4-(3-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine, also known as 4CPF2P, is an organic compound belonging to the class of pyrimidines. It is a colorless solid with a molecular formula of C13H10ClFN3. It is a versatile molecule with potential applications in fields such as organic synthesis, drug discovery, and materials science.
Scientific Research Applications
4-(3-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine has been studied extensively in the scientific research community. It has been used as a model compound to study the structure-activity relationships of pyrimidine derivatives. It has also been used as a substrate for enzyme-catalyzed reactions and as a starting material for the synthesis of more complex molecules. In addition, 4-(3-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine has been investigated for its potential use as a drug candidate.
Mechanism of Action
The exact mechanism of action of 4-(3-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine is not yet fully understood. However, it is known to interact with a variety of proteins and enzymes. It has been shown to interact with the enzyme tyrosine kinase, which is involved in signal transduction pathways. It has also been shown to interact with the enzyme cyclooxygenase-2, which is involved in inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine are not yet fully understood. However, studies have shown that it has the potential to modulate the activity of enzymes and proteins involved in signal transduction pathways. It has also been shown to have anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
4-(3-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine has several advantages for use in laboratory experiments. It is a relatively stable compound and is readily available from commercial suppliers. It is also relatively easy to synthesize and can be used as a starting material for the synthesis of more complex molecules. However, 4-(3-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine is not very soluble in water, which can limit its use in certain applications.
Future Directions
There are many possible future directions for the research of 4-(3-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine. These include further investigations into its structure-activity relationships, its potential use as a drug candidate, and its ability to interact with enzymes and proteins involved in signal transduction pathways. Additionally, further research into its biochemical and physiological effects could lead to potential therapeutic applications. Furthermore, further studies into its solubility and stability could lead to improved applications in laboratory experiments.
Synthesis Methods
4-(3-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-chlorophenyl-2-fluorobenzaldehyde and 2-amino-4-(3-chlorophenyl)pyrimidine in aqueous acetic acid. The reaction is carried out at room temperature and yields 4-(3-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine in yields of up to 80%.
properties
IUPAC Name |
4-(3-chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3/c17-11-5-3-4-10(8-11)14-9-15(21-16(19)20-14)12-6-1-2-7-13(12)18/h1-9H,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYGFWFETCCNRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)Cl)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine |
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